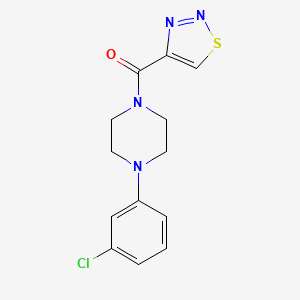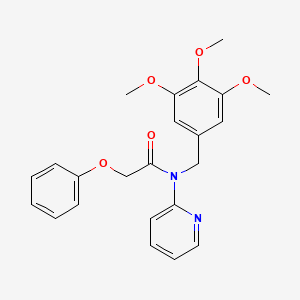![molecular formula C23H37N3O2 B11356683 2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356683.png)
2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It belongs to the class of acetamides and contains a piperazine ring, an aromatic phenoxy group, and an ethyl group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its CAS number: 1180132-17-5 .
2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide: C22H34N2O2
.Méthodes De Préparation
- The synthetic route involves several steps:
- Starting from 2-nitro-5-bromopyridine, a Grignard reaction with 4-ethylpiperazine yields the intermediate.
- Reduction of the nitro group followed by reductive amination affords the final compound.
- Industrial production methods may vary, but these steps form the core of its synthesis.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The final product is 2-(3,4-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmacological applications.
Industry: Used in research and development.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or other cellular components.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a piperazine ring, phenoxy group, and acetamide functionality sets it apart.
Similar Compounds: Other piperazine derivatives, such as 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, 2-(4-methylpiperazin-1-yl)ethan-1-amine, and tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-2H-pyran.
Propriétés
Formule moléculaire |
C23H37N3O2 |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C23H37N3O2/c1-4-25-12-14-26(15-13-25)23(10-6-5-7-11-23)18-24-22(27)17-28-21-9-8-19(2)20(3)16-21/h8-9,16H,4-7,10-15,17-18H2,1-3H3,(H,24,27) |
Clé InChI |
FKADWWIWVOTLSJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide](/img/structure/B11356609.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide](/img/structure/B11356616.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11356620.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11356622.png)
![2-(2-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11356626.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356643.png)

![1-(azepan-1-yl)-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B11356649.png)
![N-(3,5-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11356654.png)
![4-butyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11356663.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide](/img/structure/B11356669.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11356674.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B11356679.png)
